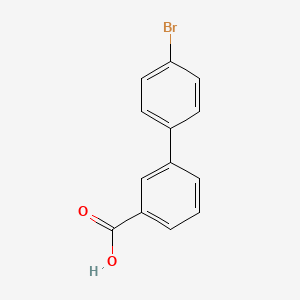

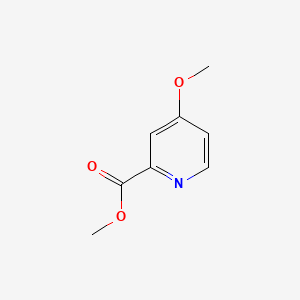

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Polymer Chemistry and Materials Science

Research on triarylamine-bearing poly(1,4-phenylenevinylene) demonstrates the synthesis and properties of polymers with pendant arylamine groups. These polymers exhibit reversible redox characteristics due to the arylamine moieties, leading to applications in durable and high-spin organic polymers. Such materials show promise in electronic and optoelectronic devices due to their solubility, film formability, and redox properties (Takashi Kurata, Yong‐Jin Pu, & H. Nishide, 2007).

Organic Synthesis and Catalysis

Studies on amine-chelated aryllithium reagents explore the structure and dynamics of these compounds, which are crucial for understanding their reactivity in organic synthesis. Such research provides insights into the synthesis of complex organic molecules and materials, highlighting the role of chelation in stabilizing reactive intermediates and influencing reaction outcomes (Hans J. Reich et al., 2001).

Medicinal Chemistry and Pharmacology

The exploration of novel quaternary ammonium surfactants containing a methoxybenzyl substitute reveals insights into the design and synthesis of compounds with potential applications in medicine and biology. These surfactants show enhanced surface activity and aggregation behavior in aqueous solutions, along with high bactericidal activity. Such findings can guide the development of new antimicrobial agents and contribute to the understanding of surfactant interactions with biological membranes (Zhen-long Zhao et al., 2014).

Chemical Biology and Enzymology

Research on phosphorus-nitrogen donor interactions in phosphate and oxyphosphorane compositions sheds light on mechanisms relevant to phosphoryl transfer enzymes. The study of hexacoordinated phosphoranes and atranes provides models for understanding enzyme catalysis, particularly in the context of phosphorylation and dephosphorylation processes. This research contributes to the field of chemical biology by offering insights into enzyme mechanisms and the design of enzyme inhibitors or mimetics (N. V. Timosheva et al., 2004).

properties

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14-12-18(20-3)15(2)11-17(14)13-19-10-9-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRULRQWXNJIAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364992 |

Source

|

| Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine | |

CAS RN |

355383-21-0 |

Source

|

| Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)